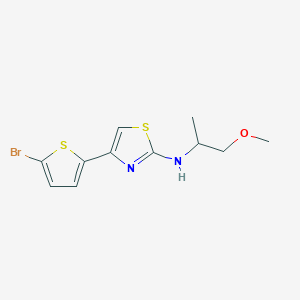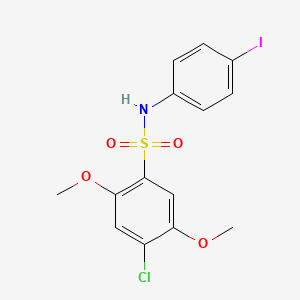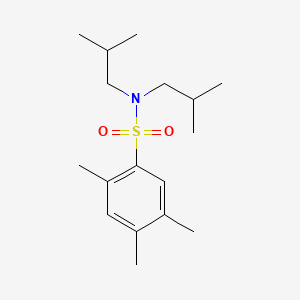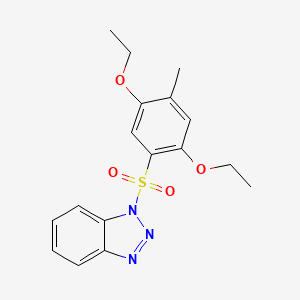
4-(5-bromothiophen-2-yl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-bromothiophen-2-yl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazole derivative that has a bromothiophene moiety attached to it. The chemical formula of this compound is C14H16BrNOS, and its molecular weight is 333.25 g/mol.
Mecanismo De Acción
The exact mechanism of action of 4-(5-bromothiophen-2-yl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine is not well understood. However, it is believed that the compound exerts its pharmacological effects by interacting with specific targets in the body, such as enzymes or receptors. The thiazole and bromothiophene moieties in this compound are known to interact with various biological targets, such as kinases, proteases, and G protein-coupled receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-bromothiophen-2-yl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine are dependent on its pharmacological activity. The antimicrobial activity of this compound is attributed to its ability to inhibit the growth of bacterial and fungal pathogens. The anticancer activity of this compound is attributed to its ability to induce apoptosis in cancer cells. The anti-inflammatory activity of this compound is attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-(5-bromothiophen-2-yl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine in lab experiments is its potential as a lead compound for the development of new drugs. The thiazole and bromothiophene moieties in this compound are known to exhibit various pharmacological activities, making it an attractive starting point for drug development. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are several future directions for the research on 4-(5-bromothiophen-2-yl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine. One direction is to further investigate the pharmacological activities of this compound and identify its specific targets in the body. Another direction is to modify the structure of this compound to improve its pharmacological properties, such as solubility and bioavailability. Additionally, this compound can be used as a starting point for the development of new drugs for the treatment of various diseases, such as cancer, bacterial infections, and inflammatory disorders.
Métodos De Síntesis
The synthesis of 4-(5-bromothiophen-2-yl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine involves the reaction of 5-bromothiophene-2-carboxylic acid with N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under reflux conditions in anhydrous dichloromethane, and the product is purified by column chromatography.
Aplicaciones Científicas De Investigación
The compound 4-(5-bromothiophen-2-yl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine has potential applications in various fields of scientific research. One of the major areas of application is in medicinal chemistry, where this compound can be used as a lead compound for the development of new drugs. The thiazole and bromothiophene moieties in this compound are known to exhibit various pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory activities. Therefore, this compound can be used as a starting point for the development of new drugs with improved pharmacological properties.
Propiedades
IUPAC Name |
4-(5-bromothiophen-2-yl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2OS2/c1-7(5-15-2)13-11-14-8(6-16-11)9-3-4-10(12)17-9/h3-4,6-7H,5H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMPRTAWHBRRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=NC(=CS1)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyclopropyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7454071.png)
![5-(4-fluorophenyl)-3-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-one](/img/structure/B7454072.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid;hydrate](/img/structure/B7454088.png)
![2-(3-Oxabicyclo[4.1.0]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7454089.png)
![5-Cyclopropyl-3-[[4-(4-fluorophenyl)sulfonyl-1,4-diazepan-1-yl]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7454095.png)
![2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7454108.png)
![3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride](/img/structure/B7454110.png)

![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7454116.png)


![[4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B7454145.png)

